(2,6-DIMETHYLPIPERIDINO)(9H-XANTHEN-9-YL)METHANONE
Overview
Description
(2,6-DIMETHYLPIPERIDINO)(9H-XANTHEN-9-YL)METHANONE is a complex organic compound that combines the structural features of both piperidine and xanthene. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the xanthene moiety imparts unique photophysical properties, while the piperidine ring contributes to its chemical reactivity and biological activity.
Scientific Research Applications
(2,6-DIMETHYLPIPERIDINO)(9H-XANTHEN-9-YL)METHANONE has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-DIMETHYLPIPERIDINO)(9H-XANTHEN-9-YL)METHANONE typically involves the reaction of 9H-xanthen-9-one with 2,6-dimethylpiperidine under specific conditions. One common method includes the use of a catalytic amount of iodine in refluxing 1,2,4-trichlorobenzene (TCB), followed by demethylation with boron tribromide (BBr3) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,6-DIMETHYLPIPERIDINO)(9H-XANTHEN-9-YL)METHANONE undergoes various chemical reactions, including:
Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives.
Reduction: The carbonyl group in the xanthene ring can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the piperidine ring.
Major Products Formed
Oxidation: Xanthone derivatives.
Reduction: Alcohol derivatives of the xanthene moiety.
Substitution: Various substituted piperidine derivatives.
Mechanism of Action
The mechanism of action of (2,6-DIMETHYLPIPERIDINO)(9H-XANTHEN-9-YL)METHANONE involves its interaction with various molecular targets. The xanthene moiety can modulate oxidative stress pathways by activating the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular defense against oxidative damage . The piperidine ring may interact with specific receptors or enzymes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Xanthone: Shares the xanthene core structure but lacks the piperidine ring.
2,6-Dimethylpiperidine: Contains the piperidine ring but lacks the xanthene moiety.
Uniqueness
(2,6-DIMETHYLPIPERIDINO)(9H-XANTHEN-9-YL)METHANONE is unique due to the combination of the xanthene and piperidine structures, which imparts both photophysical properties and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-(9H-xanthen-9-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-14-8-7-9-15(2)22(14)21(23)20-16-10-3-5-12-18(16)24-19-13-6-4-11-17(19)20/h3-6,10-15,20H,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXZHLUFPUCVBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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